Cas no 1374658-95-3 (5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid)
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid
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- Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
- InChI Key: LDXMOWNQUTTYEF-UHFFFAOYSA-N
- SMILES: C1C2(CCCCN2C(OC(C)(C)C)=O)CC1C(O)=O
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00786708-1g |
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 98% | 1g |
¥7682.0 | 2023-04-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-100MG |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 100MG |
¥ 1,920.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-250MG |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 250MG |
¥ 3,075.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-500MG |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 500MG |
¥ 5,121.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-1G |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 1g |
¥ 7,682.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-5G |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 5g |
¥ 23,047.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-100mg |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 100mg |
¥1920.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-250mg |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 250mg |
¥3075.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-500mg |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 500mg |
¥5121.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9852-1g |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
1374658-95-3 | 95% | 1g |
¥7682.0 | 2024-04-24 |
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid Suppliers
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid
Introduction to 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid (CAS No. 1374658-95-3)
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid, also known by its CAS number 1374658-95-3, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spirocyclic ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid is particularly interesting due to its potential for conformational rigidity and the ability to form specific interactions with biological targets. The spirocyclic framework provides a rigid scaffold that can be functionalized to create a wide range of derivatives with diverse biological activities. This makes it an attractive starting point for the development of novel therapeutic agents.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of a series of spirocyclic compounds derived from 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid. The researchers found that these compounds exhibited potent inhibitory activity against specific protein kinases, which are key targets in cancer therapy.
In another study, published in the European Journal of Medicinal Chemistry in 2022, researchers explored the use of spirocyclic compounds as inhibitors of bacterial enzymes involved in antibiotic resistance. The results showed that derivatives of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid were effective in inhibiting key enzymes, suggesting their potential as lead compounds for the development of new antibiotics.
The versatility of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid extends beyond its use as a pharmaceutical intermediate. It has also been utilized in the synthesis of complex natural products and as a building block in combinatorial chemistry. The ability to introduce various functional groups at different positions on the spirocyclic scaffold allows for the creation of a diverse library of compounds, which can be screened for biological activity.
The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid typically involves several steps, including the formation of the spirocyclic ring system and the introduction of the Boc protecting group. A common synthetic route involves the reaction of an appropriate cyclic amine with a carboxylic acid derivative, followed by deprotection and re-protection steps to achieve the desired structure. Recent advancements in synthetic methods have led to more efficient and scalable processes, making it easier to produce this compound on a larger scale.
In terms of safety and handling, 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid should be stored under dry conditions and protected from light and moisture to maintain its stability. It is important to follow standard laboratory safety protocols when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves and goggles.
The future prospects for 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid are promising. Ongoing research is focused on optimizing its properties for specific therapeutic applications and developing more efficient synthetic methods. As new insights into its biological activities emerge, it is likely that this compound will continue to play a significant role in drug discovery and development.
In conclusion, 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid (CAS No. 1374658-95-3) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential for functionalization make it an attractive candidate for the development of novel therapeutic agents targeting various diseases.
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